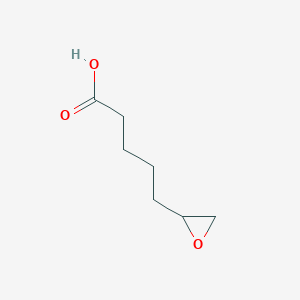

5-(Oxiran-2-YL)pentanoic acid

Beschreibung

Significance of 5-(Oxiran-2-YL)pentanoic Acid in Contemporary Chemical and Biological Research

5-(Oxiran-2-YL)pentanoic acid is a notable compound due to its hybrid structure, which features both an oxirane (epoxide) ring and a pentanoic acid functional group. The high reactivity of the three-membered epoxide ring makes it susceptible to ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols. This reactivity is a key feature, allowing the compound to act as a covalent modifier of proteins and other biological macromolecules. The pentanoic acid moiety, a five-carbon carboxylic acid, provides a hydrophilic handle and a potential point for further chemical modification or for anchoring the molecule to specific targets.

The presence of these two functional groups on a flexible aliphatic chain suggests potential applications as a chemical probe to study enzyme activity, as a building block in the synthesis of more complex bioactive molecules, or as a cross-linking agent. The carboxylic acid can be used to attach the molecule to other chemical entities, such as fluorescent dyes or affinity tags, to facilitate the study of its interactions within biological systems. While specific research on 5-(Oxiran-2-YL)pentanoic acid is not extensively documented in publicly available literature, its structural motifs are well-represented in compounds with established biological relevance.

Historical Context of Oxirane- and Pentanoic Acid-Containing Compounds in Scientific Inquiry

The scientific history of the constituent parts of 5-(Oxiran-2-YL)pentanoic acid provides a foundation for understanding its potential.

Oxirane-Containing Compounds: The study of epoxides, or oxiranes, dates back to the 19th century. The simplest epoxide, ethylene (B1197577) oxide, was first synthesized in 1859. The high reactivity of the strained three-membered ring was quickly recognized, leading to its use as a versatile intermediate in organic synthesis. humboldt.edu In the mid-20th century, the biological activity of oxirane-containing compounds gained significant attention. It was discovered that their ability to alkylate nucleophilic sites on biomolecules, such as DNA and proteins, could be harnessed for therapeutic purposes. This led to the development of numerous epoxide-containing drugs, particularly in the field of oncology. The reactivity of epoxides has also been exploited in the development of "suicide inhibitors" of enzymes, where the epoxide acts as a latent reactive group that, once activated by the target enzyme, forms an irreversible covalent bond.

Pentanoic Acid-Containing Compounds: Pentanoic acid, also known as valeric acid, is a short-chain fatty acid found in nature. Its derivatives have a long history in various applications, from perfumes and food additives to pharmaceuticals. In the context of drug design, the pentanoic acid scaffold can serve as a flexible linker to connect different pharmacophores or as a group that influences the pharmacokinetic properties of a molecule, such as its solubility and membrane permeability. Research into pentanoic acid derivatives has explored their potential for a range of biological activities, including anti-inflammatory and antimicrobial effects. The combination of a pentanoic acid chain with other reactive groups has been a common strategy in the development of targeted therapeutic agents and biochemical probes.

Compound Data

The following tables provide a summary of the known chemical and physical properties of 5-(Oxiran-2-YL)pentanoic acid.

Table 1: Chemical Identifiers for 5-(Oxiran-2-YL)pentanoic Acid

| Identifier | Value |

| IUPAC Name | 5-(oxiran-2-yl)pentanoic acid |

| CAS Number | 766548-06-5 |

| PubChem CID | 17821236 |

| Molecular Formula | C7H12O3 |

| SMILES | C1C(O1)CCCCC(=O)O |

| InChIKey | IUWHMFHZPLBCPO-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties of 5-(Oxiran-2-YL)pentanoic Acid

| Property | Value |

| Molecular Weight | 144.17 g/mol |

| XLogP3 | 0.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 144.078644241 Da |

| Monoisotopic Mass | 144.078644241 Da |

| Topological Polar Surface Area | 63.6 Ų |

| Heavy Atom Count | 10 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

766548-06-5 |

|---|---|

Molekularformel |

C7H12O3 |

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

5-(oxiran-2-yl)pentanoic acid |

InChI |

InChI=1S/C7H12O3/c8-7(9)4-2-1-3-6-5-10-6/h6H,1-5H2,(H,8,9) |

InChI-Schlüssel |

IUWHMFHZPLBCPO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(O1)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Oxiran 2 Yl Pentanoic Acid

Established Synthetic Routes for 5-(Oxiran-2-YL)pentanoic Acid

The synthesis of 5-(oxiran-2-yl)pentanoic acid can be achieved through various chemical and biocatalytic pathways. These methods often focus on establishing the chiral epoxide ring, a key structural feature of the molecule.

Total Synthesis Approaches and Key Precursors

Total synthesis strategies for molecules containing chiral epoxide moieties, such as derivatives of 5-(oxiran-2-yl)pentanoic acid, often rely on well-established chemical transformations. mdpi.com For instance, the synthesis of similar chiral epoxides has been achieved from precursors like glutamic acid through a multi-step process involving deamination, reduction, tosylation, and subsequent epoxide formation. mdpi.com Another approach involves the stereoselective epoxidation of a suitable unsaturated precursor. The choice of reagents and reaction conditions is critical to control the stereochemistry of the resulting epoxide. While specific total syntheses of 5-(oxiran-2-yl)pentanoic acid are not extensively detailed in the provided search results, the general principles of organic synthesis suggest that precursors like 7-octenoic acid could be employed, where the terminal double bond is selectively epoxidized.

Key precursors in the synthesis of related chiral epoxides include:

Glutamic acid: A readily available chiral amino acid that can be converted into chiral lactones and subsequently to epoxides. mdpi.com

Levoglucosenone: A bio-based chiral compound that can be transformed into chiral epoxides through a chemo-enzymatic pathway. mdpi.com

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic methods offer a green and efficient alternative for the synthesis of chiral compounds, including those related to 5-(oxiran-2-yl)pentanoic acid. nih.govmdpi.comnih.govnih.gov These enzymatic processes can provide high stereoselectivity under mild reaction conditions.

For example, a chemo-enzymatic approach has been developed for the synthesis of chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from levoglucosenone, utilizing a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com Lipases, such as those from Talaromyces thermophilus, have demonstrated high hydrolytic activity in the kinetic resolution of related ester compounds, which is a crucial step in obtaining enantiomerically pure chiral acids. nih.gov

Enzymatic resolution is a common strategy, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral molecule. Acylases, for instance, are used in the resolution of amino acid derivatives. google.com While a direct enzymatic synthesis of 5-(oxiran-2-yl)pentanoic acid is not explicitly described, the principles of biocatalysis strongly suggest its feasibility, potentially through the enzymatic epoxidation of a corresponding unsaturated fatty acid or the resolution of a racemic mixture of the acid or its ester.

Functional Group Transformations and Derivatization Strategies

The presence of both a carboxylic acid and an epoxide group in 5-(oxiran-2-yl)pentanoic acid allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid functionality is a versatile handle for various transformations, primarily through esterification and amide bond formation.

Esterification of carboxylic acids is a fundamental organic reaction. In the context of 5-(oxiran-2-yl)pentanoic acid, this can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The kinetics of esterification of similar carboxylic acids, such as pentanoic acid with methanol (B129727), have been studied using solid acid catalysts like cation exchange resins. core.ac.ukresearchgate.net These studies show that the reaction is influenced by factors such as temperature and the molar ratio of reactants. core.ac.uk For instance, an increase in the alcohol-to-acid molar ratio can drive the equilibrium towards the formation of the ester. core.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 5-(Oxiran-2-yl)pentanoic acid | Methanol | Acid Catalyst (e.g., Amberlyst 15) | Methyl 5-(oxiran-2-yl)pentanoate |

| 5-(Oxiran-2-yl)pentanoic acid | Ethanol | Acid Catalyst | Ethyl 5-(oxiran-2-yl)pentanoate |

The formation of an amide bond from a carboxylic acid typically requires the activation of the carboxyl group, often through the use of coupling reagents. escholarship.orgnih.govresearchgate.net A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction between the carboxylic acid and an amine. researchgate.net

An alternative "green" approach to amide formation involves the in-situ generation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide. escholarship.orgnih.govresearchgate.net This method avoids the use of traditional, often wasteful, coupling reagents. escholarship.orgnih.govresearchgate.net Another strategy involves the reaction of an activated acid with an iminophosphorane generated from an azide. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| 5-(Oxiran-2-yl)pentanoic acid | Primary Amine | Carbodiimide (e.g., DCC) | N-Alkyl-5-(oxiran-2-yl)pentanamide |

| 5-(Oxiran-2-yl)pentanoic acid | Secondary Amine | Thioester formation followed by amination | N,N-Dialkyl-5-(oxiran-2-yl)pentanamide |

Acid Halide Synthesis

The conversion of the carboxylic acid moiety of 5-(oxiran-2-yl)pentanoic acid into a more reactive acid halide is a key step for further derivatization, such as the formation of esters, amides, and other acyl compounds. Acid halides are among the most reactive derivatives of carboxylic acids and serve as versatile intermediates in organic synthesis. libretexts.org

The most common method for synthesizing acid chlorides from carboxylic acids is treatment with thionyl chloride (SOCl₂). libretexts.orgyoutube.com This reaction involves a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org The mechanism proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org The reaction is often performed in the presence of a proton scavenger, like pyridine, to neutralize the HCl byproduct and minimize potential side reactions, such as acid-catalyzed opening of the epoxide ring. libretexts.org

Alternatively, oxalyl chloride ((COCl)₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid chlorides and acid bromides, respectively. libretexts.orgyoutube.com

Table 1: Reagents for Acid Halide Synthesis

| Reagent | Product | Typical Conditions | Reference |

| Thionyl chloride (SOCl₂) | 5-(Oxiran-2-yl)pentanoyl chloride | Neat or in an inert solvent, often with catalytic DMF or pyridine. | libretexts.orggoogle.com |

| Oxalyl chloride ((COCl)₂) | 5-(Oxiran-2-yl)pentanoyl chloride | Inert solvent like hexane. | libretexts.org |

| Phosphorus tribromide (PBr₃) | 5-(Oxiran-2-yl)pentanoyl bromide | Typically performed neat or in a non-protic solvent. | youtube.com |

The resulting 5-(oxiran-2-yl)pentanoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles, including water (hydrolysis to the carboxylic acid), alcohols (to form esters), and amines (to form amides). libretexts.org

Transformations of the Oxirane Ring

The strained three-membered oxirane ring is highly susceptible to ring-opening reactions with a wide array of nucleophiles, making it a valuable functional group for introducing diverse structural motifs. nih.gov These reactions can be catalyzed by either acid or base. pressbooks.pub

Epoxides can undergo ring-opening reactions with a broad spectrum of nucleophiles, a process driven by the relief of ring strain. nih.gov This reactivity allows for the introduction of various functional groups at the site of the epoxide.

Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. Strong nucleophiles directly attack one of the electrophilic carbons of the epoxide ring. Common nucleophiles used in base-catalyzed or neutral-condition ring-opening include:

Hydroxide (OH⁻) to form diols. libretexts.org

Alkoxides (RO⁻) to form hydroxy ethers.

Amines (RNH₂, R₂NH) to form amino alcohols. nih.gov

Thiols (RSH) to form hydroxy thioethers. mdpi.com

Grignard reagents (RMgX) to form alcohols with a new carbon-carbon bond. libretexts.org

Azide ions (N₃⁻) to form azido alcohols.

Acid-catalyzed ring-opening proceeds under much milder conditions than for other ethers due to the inherent ring strain. pressbooks.pub The reaction begins with the protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. Even weak nucleophiles like water, alcohols, and halides can effectively open the protonated epoxide ring. pressbooks.publibretexts.org This method is used to synthesize 1,2-diols (vicinal glycols) or halohydrins. pressbooks.publibretexts.org

The ring-opening of an unsymmetrical epoxide like that in 5-(oxiran-2-yl)pentanoic acid can lead to two different regioisomers. The outcome is highly dependent on the reaction conditions. libretexts.org

Under basic or nucleophilic conditions (Sₙ2 mechanism) , the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com For 5-(oxiran-2-yl)pentanoic acid, this would be the terminal CH₂ group of the oxirane, leading to attack at the C5 position of the pentanoic acid backbone.

Under acidic conditions , the reaction mechanism is a hybrid between Sₙ1 and Sₙ2. libretexts.orglibretexts.org The transition state has significant carbocationic character, which is more stable on the more substituted carbon. youtube.com Therefore, the nucleophile preferentially attacks the more substituted carbon atom (the CH group of the oxirane, or the C4 position of the pentanoic acid backbone).

Stereochemically, epoxide ring-opening reactions are stereoselective. The nucleophilic attack occurs via a backside Sₙ2-type mechanism, resulting in an inversion of configuration at the carbon atom being attacked. This leads to the formation of products with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. pressbooks.pub

Table 2: Regioselectivity of Epoxide Ring Opening

| Condition | Mechanism | Site of Nucleophilic Attack on 5-(Oxiran-2-YL)pentanoic Acid | Product Type | Reference |

| Basic/Nucleophilic | Sₙ2 | Less substituted carbon (terminal CH₂) | Primary alcohol | libretexts.orglibretexts.org |

| Acidic | Sₙ1/Sₙ2 Hybrid | More substituted carbon (internal CH) | Secondary alcohol | pressbooks.pubyoutube.com |

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives from 5-(oxiran-2-yl)pentanoic acid can be achieved through several strategies, leveraging the chirality of the starting material or introducing new stereocenters in a controlled manner.

One primary approach is the stereoselective epoxidation of a precursor molecule, such as a corresponding unsaturated acid. nih.gov This can be followed by a regio- and stereoselective ring-opening of the newly formed epoxide. nih.govmdpi.com The use of chiral catalysts or reagents during epoxidation can yield an enantiomerically enriched epoxide, which can then be converted into a variety of chiral products.

Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the carboxylic acid moiety, directing subsequent reactions to proceed with high stereoselectivity. For instance, an Evans asymmetric alkylation approach can be used to set a specific chirality. After the desired stereocenter is established, the auxiliary can be cleaved to yield the chiral derivative.

Furthermore, kinetic resolution of a racemic mixture of 5-(oxiran-2-yl)pentanoic acid or its derivatives can be employed. This can be achieved through enzymatic reactions or with chiral catalysts that selectively react with one enantiomer over the other, allowing for the separation of the enantiomers.

These methods provide access to enantiomerically pure or enriched compounds, which is crucial for applications where specific stereoisomers exhibit desired biological activity. chemrxiv.org

Design and Synthesis of 5-(Oxiran-2-YL)pentanoic Acid Analogues and Probes

The design and synthesis of analogues and probes based on the 5-(oxiran-2-yl)pentanoic acid scaffold are essential for exploring its structure-activity relationships and identifying its molecular targets. nih.govnih.gov

Analogues are designed to modulate the parent molecule's properties by systematically altering its structure. nih.gov For 5-(oxiran-2-yl)pentanoic acid, this could involve:

Varying the chain length: Synthesizing homologues with shorter or longer alkyl chains to probe the optimal distance between the carboxylic acid and the epoxide.

Modifying the epoxide ring: Replacing the oxirane with other three-membered rings like aziridines (containing nitrogen) or thiiranes (containing sulfur) to assess the impact of the heteroatom.

Introducing substituents: Adding substituents along the alkyl chain to alter lipophilicity, conformation, or introduce new interaction points.

Derivatizing the functional groups: Converting the carboxylic acid to esters or amides, or using the ring-opened diol derivatives to create further complexity.

Chemical probes are designed to identify and study the biological targets of a molecule. nih.gov They typically consist of three components: the core bioactive molecule, a linker, and a reporter tag. The synthesis of a probe based on 5-(oxiran-2-yl)pentanoic acid would involve attaching a tag, such as biotin (for affinity purification) or an azide/alkyne group (for click chemistry), via a flexible linker. nih.govmdpi.com The point of attachment is critical and is chosen to minimize disruption of the molecule's biological activity. The carboxylic acid is a common attachment point, where an amide bond can be formed with a linker-tag conjugate. Alternatively, the epoxide can be opened with a nucleophile that is part of the linker-tag system.

The synthesis of these analogues and probes provides essential tools for understanding the biological function and therapeutic potential of compounds derived from 5-(oxiran-2-yl)pentanoic acid.

Chemical Reactivity and Mechanistic Investigations of 5 Oxiran 2 Yl Pentanoic Acid

Reaction Kinetics and Thermodynamics of Oxirane Ring Transformations

The reaction of the oxirane ring in 5-(oxiran-2-yl)pentanoic acid is characteristic of epoxide chemistry, primarily involving nucleophilic ring-opening reactions. The kinetics of these transformations are significantly influenced by the nature of the attacking nucleophile, the solvent, and the presence of catalysts.

Generally, the reaction between an epoxide and a carboxylic acid is a sluggish process. dtic.mil However, the rate of reaction can be significantly increased by the use of catalysts such as tertiary amines or metal salts. dtic.milpaint.org The reaction typically follows first-order kinetics with respect to both the epoxide and the carboxylic acid concentrations. dtic.mil The inherent strain of the three-membered ether ring in the oxirane moiety provides the thermodynamic driving force for ring-opening reactions.

The relative reactivity of different epoxides is influenced by the electronic and steric effects of their substituents. dtic.mil For 5-(oxiran-2-yl)pentanoic acid, an aliphatic, monosubstituted oxirane, the ring-opening is expected to proceed via an SN2-like mechanism. researchgate.net In acid-catalyzed reactions, protonation of the epoxide oxygen activates the ring for nucleophilic attack. Under basic or neutral conditions, the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring.

Table 1: Representative Kinetic and Thermodynamic Parameters for an Uncatalyzed Epoxide-Carboxylic Acid Reaction in Dioxane Solution

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 90 | 1.5 x 10⁻⁵ | 75 | 72 | -150 |

| 110 | 4.5 x 10⁻⁵ | 75 | 72 | -150 |

| 125 | 1.0 x 10⁻⁴ | 75 | 72 | -150 |

This is a hypothetical data table based on general findings for epoxide-carboxylic acid reactions and is intended for illustrative purposes.

Carboxylic Acid Reactivity in Complex Chemical Systems

The carboxylic acid moiety of 5-(oxiran-2-yl)pentanoic acid exhibits typical reactions of a carboxylic acid, such as esterification, amide formation, and salt formation. The rate and extent of these reactions can be influenced by the presence of the epoxy group within the same molecule.

Esterification of the carboxylic acid group, for instance with an alcohol, is a reversible reaction that is typically acid-catalyzed. Studies on the esterification of pentanoic acid with methanol (B129727) have shown that the reaction is sensitive to temperature and the molar ratio of the reactants. core.ac.ukresearchgate.net The use of solid acid catalysts, such as ion-exchange resins, can facilitate this transformation under milder conditions. core.ac.ukresearchgate.net

In a complex chemical system, the presence of the oxirane ring could potentially lead to intramolecular catalysis, where the epoxide oxygen or a hydroxyl group formed from its ring-opening could influence the reactivity of the carboxylic acid. Conversely, the acidic nature of the carboxylic acid group can catalyze the hydrolysis of the oxirane ring, especially in the presence of water. researchgate.net

The interplay between the two functional groups is a key aspect of the molecule's chemistry. For instance, in the presence of a suitable catalyst, the carboxylic acid could react with the epoxide of another molecule, leading to polymerization.

Intermolecular and Intramolecular Reaction Pathways of the Compound

5-(Oxiran-2-yl)pentanoic acid can undergo both intermolecular and intramolecular reactions, depending on the reaction conditions and the reagents present.

Intermolecular Reactions:

Reaction with Nucleophiles: The oxirane ring is susceptible to attack by a variety of nucleophiles, such as amines, alcohols, and thiols. This ring-opening reaction can be catalyzed by either acids or bases.

Polymerization: In the presence of a suitable initiator, 5-(oxiran-2-yl)pentanoic acid can undergo polymerization. The carboxylic acid of one molecule can react with the epoxide of another, leading to the formation of polyesters. This reaction is fundamental in the coatings and polymer industries. researchgate.net

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Intramolecular Reactions:

Under certain conditions, 5-(oxiran-2-yl)pentanoic acid can undergo intramolecular cyclization. The carboxylic acid can act as an internal nucleophile, attacking the epoxide ring. This would lead to the formation of a lactone, a cyclic ester. The favorability of this intramolecular reaction is dependent on the formation of a thermodynamically stable ring structure, typically a five- or six-membered ring.

In the case of 5-(oxiran-2-yl)pentanoic acid, an intramolecular attack of the carboxylate on the C5 of the oxirane ring (the carbon closer to the carboxylic acid group) would lead to the formation of a six-membered lactone, tetrahydropyran-2-one derivative. This type of intramolecular cyclization is a known reaction pathway for γ- and δ-hydroxy acids, and the principle can be extended to epoxy acids. nih.govbeilstein-journals.orgrsc.org The reaction is typically promoted by acid or base catalysis.

Biological Activities and Mechanistic Studies of 5 Oxiran 2 Yl Pentanoic Acid and Its Derivatives

Modulation of Enzyme Activity and Receptor Interactions

The interaction of small molecules with enzymes is a cornerstone of biochemical research and drug discovery. nih.gov These interactions can either inhibit or activate the enzyme's catalytic function through various mechanisms. nih.govnih.gov Derivatives of pentanoic acid have been studied for their effects on several enzymes, often acting as inhibitors.

Inhibition Mechanisms: Enzyme inhibitors can be broadly classified based on their mechanism of action. nih.gov

Competitive Inhibition: The inhibitor molecule competes with the substrate for binding to the enzyme's active site. This type of inhibition can often be overcome by increasing the substrate concentration. nih.gov A derivative of heptenoic acid, (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid, has been identified as a specific, competitive thromboxane A2 receptor antagonist. nih.gov

Time-Dependent Inhibition: Some inhibitors bind slowly to the enzyme, with the onset of inhibition changing over time. nih.gov This can involve the formation of a covalent bond, leading to irreversible inhibition. nih.gov

Mechanism-Based Inactivation: In some cases, a compound is converted by the enzyme's own catalytic mechanism into a reactive species that then inactivates the enzyme. For instance, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid has been shown to inactivate neuronal nitric oxide synthase (nNOS). nih.gov The proposed mechanism involves oxidative demethylation by the nNOS heme center, leading to a resulting thiol that coordinates to the heme iron, thereby inactivating the enzyme. nih.gov This represents a novel mechanism of inactivation for this class of enzymes. nih.gov

Activation Mechanisms: While inhibition is more commonly studied for synthetic compounds, enzyme activation is also a critical regulatory mechanism. Monovalent cations like Na+ and K+ are known activators for many enzymes, often by assisting in the formation of the enzyme-substrate complex or by inducing conformational changes that propagate to the active site. nih.gov

Research into phenyl/naphthylacetyl pentanoic acid derivatives has suggested they may possess dual inhibitory properties against enzymes like MMP-2 and HDAC8. researchgate.net

The effectiveness and utility of a compound that modulates enzyme or receptor activity are defined by its binding affinity and specificity. Affinity refers to the strength of the binding interaction, while specificity describes the compound's preference for its intended target over other molecules.

Binding affinity is often quantified using parameters such as:

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.

kinact: The rate of enzyme inactivation.

Studies on the inactivation of neuronal nitric oxide synthase (nNOS) by (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid have determined these values to characterize the interaction. nih.gov Similarly, the anti-inflammatory activity of certain oleanolic acid derivatives has been characterized by their IC50 values for reducing nitric oxide (NO) generation. nih.gov

Specificity is crucial for avoiding off-target effects. For example, (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid was found to be a specific antagonist for the thromboxane A2 receptor, showing no antagonism at receptors for prostacyclin, SRSA, norepinephrine, and serotonin. nih.gov Molecular docking studies are also employed to understand the probable binding interactions between ligands, such as pentanoic acid derivatives, and the active sites of their target enzymes. researchgate.netmdpi.com

Enzyme Inhibition Parameters for a Pentanoic Acid Derivative

| Compound | Target Enzyme | IC50 | K_I | k_inact | Reference |

|---|---|---|---|---|---|

| (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid | Neuronal Nitric Oxide Synthase (nNOS) | Data Determined | Data Determined | Data Determined | nih.gov |

Small molecule "tool compounds" are essential reagents in life science research that allow for the interrogation of biological processes. nih.govnih.gov These compounds are characterized by being potent, cell-active, and selective for a specific biological target. nih.govnih.gov By using a tool compound to inhibit or activate a specific protein, researchers can study the downstream consequences of that action, thereby elucidating the protein's function in cellular pathways. nih.gov

Derivatives of 5-(Oxiran-2-YL)pentanoic acid can serve as tool compounds due to their potential to selectively interact with specific enzymes or receptors. For example, a specific and competitive antagonist like (5Z)-7-(2,2-Dimethyl-4-phenyl-1,3-dioxan-cis-5-yl)heptenoic acid can be used to probe the physiological roles of the thromboxane A2 receptor in various tissues. nih.gov Similarly, mechanism-based inactivators provide a powerful tool for studying enzyme function, as they can create a highly specific and often irreversible loss of function. nih.gov The development and characterization of such compounds are critical for advancing the understanding of complex biochemical systems. nih.govnih.gov

Involvement in Metabolic Pathways and Cellular Processes

Fatty acid metabolism, encompassing both synthesis and degradation (β-oxidation), is a central process in cellular energy homeostasis. Acetyl-CoA carboxylase (ACC) catalyzes the first committed step in fatty acid synthesis and is a validated target for therapeutic intervention. semanticscholar.org

Pentanoic acid and its derivatives can influence these pathways.

Fatty Acid Synthesis: Pantothenic acid (Vitamin B5) is a crucial precursor for the synthesis of coenzyme A, which is essential for the biological activity of the acyl-carrier protein involved in fatty acid synthesis. oregonstate.edu Studies have shown that certain environmental compounds, upon being metabolized, can upregulate genes involved in fatty acid biosynthesis, such as ACLY, FASN, ACACA, and SCD. nih.gov This highlights that metabolites of external compounds can directly impact the cellular machinery for producing fatty acids. nih.gov The expression of fatty acid synthase (FASN) is critical to β-cell function and can be modulated by different physiological states. mdpi.com

Fatty Acid Degradation (β-Oxidation): The β-oxidation cycle is a key pathway for breaking down fatty acids to produce energy. Many carboxylic acids are metabolized through this cycle. mdpi.com For instance, the heptanoic side chain of certain drugs is believed to undergo typical β-oxidation. mdpi.com The metabolism of some synthetic cannabinoids with pentyl side chains can lead to the formation of pentanoic acid metabolites. nih.gov

Modulation of Fatty Acid Metabolism by Related Compounds

| Compound/Factor | Metabolic Process Affected | Observed Effect | Reference |

|---|---|---|---|

| 4-OH-PCB52 (Metabolite) | Fatty Acid Synthesis | Upregulation of genes (ACLY, FASN, ACACA, SCD) | nih.gov |

| Pantothenic Acid (Vitamin B5) | Fatty Acid Synthesis | Serves as a precursor for Coenzyme A, essential for the process | oregonstate.edu |

| Caloric Restriction | Pancreatic Fatty Acid Synthesis | Upregulation of lipogenic enzymes (FASN, ACC) | mdpi.com |

| Roux-en-Y Gastric Bypass | Pancreatic Fatty Acid Synthesis | Decreased expression of fatty acid synthase (FASN) | mdpi.com |

Beyond direct involvement in fatty acid metabolism, pentanoic acid derivatives can influence other interconnected cellular pathways. The short-chain fatty acid pentanoate has been shown to be a potent regulator of immunometabolism. nih.gov

Studies have demonstrated that pentanoate can reprogram the metabolic activity of lymphocytes, leading to elevated glucose oxidation. nih.gov This metabolic shift is achieved by supplying additional acetyl-CoA, derived from pentanoate, for use by histone acetyltransferases, and by enhancing mTOR activity. nih.gov This modulation of the metabolic-epigenetic crosstalk in immune cells demonstrates a broader impact on cellular function. nih.gov Specifically, pentanoate exhibits histone deacetylase (HDAC)-inhibitory activity in CD4+ T cells, which leads to a reduction in their production of the pro-inflammatory cytokine IL-17A. nih.gov This illustrates how a simple fatty acid can influence complex cellular signaling and gene expression programs by altering the flux through central metabolic pathways.

Interactions with Metabolic Enzymes

The primary metabolic pathway for epoxy fatty acids involves enzymatic hydrolysis of the epoxide ring. This interaction is crucial as it converts the EpFAs into their corresponding vicinal diols, which often exhibit different, and generally lower, biological activity. mdpi.com

The key enzymes involved in the metabolism of epoxy fatty acids are the epoxide hydrolases (EHs). mdpi.com There are two main forms:

Soluble Epoxide Hydrolase (sEH): This enzyme is considered the primary route for the degradation of EpFAs in vivo. mdpi.com By converting EpFAs to their corresponding 1,2-diols, sEH effectively terminates their signaling activity. mdpi.com Inhibition of sEH is a major therapeutic strategy being explored to increase the endogenous levels of beneficial EpFAs, which can enhance their anti-inflammatory and antihypertensive effects. nih.govnih.gov

Microsomal Epoxide Hydrolase (mEH): While sEH is the main enzyme for EpFA degradation, mEH can also contribute significantly to their hydrolysis in several tissues. mdpi.com The relative contribution of sEH and mEH can vary depending on the specific tissue and the structure of the epoxy fatty acid. mdpi.comnih.gov

The formation of 5-(Oxiran-2-YL)pentanoic acid and other EpFAs is catalyzed by Cytochrome P450 (CYP450) epoxygenases . nih.govnih.gov These enzymes introduce an oxygen atom across a double bond in a parent fatty acid to form the characteristic oxirane ring. caymanchem.com

| Enzyme | Function | Effect on Epoxy Fatty Acid | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) Epoxygenases | Biosynthesis | Formation of the epoxide ring from an unsaturated fatty acid precursor. | nih.govnih.gov |

| Soluble Epoxide Hydrolase (sEH) | Degradation/Metabolism | Hydrolyzes the epoxide to a less active 1,2-diol, terminating its signaling activity. | mdpi.comnih.gov |

| Microsomal Epoxide Hydrolase (mEH) | Degradation/Metabolism | Contributes to the hydrolysis of the epoxide to a 1,2-diol in certain tissues. | mdpi.comnih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidation of Key Pharmacophores and Functional Groups for Biological Activity

There are no available studies that have identified or characterized the specific pharmacophores or essential functional groups of 5-(Oxiran-2-YL)pentanoic acid responsible for any biological activity. Research on other, typically longer-chain, epoxy fatty acids suggests that the epoxide and carboxylic acid moieties are crucial for their interactions with biological targets, such as soluble epoxide hydrolase (sEH). However, direct evidence for 5-(Oxiran-2-YL)pentanoic acid is lacking.

Stereochemical Influences on Compound Activity and Selectivity

The influence of stereochemistry on the biological activity and target selectivity of 5-(Oxiran-2-YL)pentanoic acid has not been documented. The molecule contains a chiral center at the C2 position of the oxirane ring and another at the C5 position of the pentanoic acid chain, leading to the possibility of four stereoisomers. For some biologically active compounds, different stereoisomers can exhibit significantly different potencies and effects. nih.govacs.org However, comparative studies of the stereoisomers of this specific compound have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models for 5-(Oxiran-2-YL)pentanoic acid or its derivatives have been developed or reported in the literature. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity, a process that requires a dataset of multiple analogues with measured biological activities. The absence of such data for this compound precludes the development of predictive QSAR models.

Structure-Based Drug Design (SBDD) Principles Applied to Derivatives

There is no evidence of Structure-Based Drug Design (SBDD) principles being applied to develop derivatives of 5-(Oxiran-2-YL)pentanoic acid. SBDD relies on the three-dimensional structure of a biological target, which would first need to be identified and associated with the activity of this compound. Without a known target and an understanding of the binding interactions, rational, structure-based design of new analogues is not feasible.

Computational Chemistry and Molecular Modeling of 5 Oxiran 2 Yl Pentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the fundamental electronic properties of a molecule. These methods can predict molecular geometry, energy levels, and electron distribution, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations focus on the electron density to determine the energy of the system, offering a balance between accuracy and computational cost. nih.gov For 5-(Oxiran-2-YL)pentanoic acid, DFT would be instrumental in optimizing its three-dimensional geometry and calculating key electronic properties.

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For 5-(Oxiran-2-YL)pentanoic acid, the oxygen atoms of the carboxyl and oxirane groups would be expected to be electron-rich sites, susceptible to electrophilic attack, while the hydrogen of the carboxylic acid would be an electron-poor site.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-(Oxiran-2-YL)pentanoic Acid

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. Computational methods can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govdiva-portal.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of 5-(Oxiran-2-YL)pentanoic acid. These frequencies correspond to the stretching, bending, and other vibrational modes of its chemical bonds. The predicted IR spectrum can be compared with experimental FT-IR spectra to confirm the molecular structure. Key predicted peaks would include the characteristic C=O stretch of the carboxylic acid, the O-H stretch, and the ring vibrations of the oxirane group. spectroscopyonline.comnih.gov For instance, the distinctive vibrations of the epoxide ring are typically found in the 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹ regions. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govtandfonline.com Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus and, consequently, their chemical shifts. nih.gov These predicted spectra are invaluable for assigning signals in experimental NMR data and confirming the connectivity of the atoms in 5-(Oxiran-2-YL)pentanoic acid.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch (Carboxylic Acid) | 1720 cm⁻¹ | 1700-1725 cm⁻¹ |

| IR: Oxirane Ring Asymmetric Stretch | 920 cm⁻¹ | 950-810 cm⁻¹ |

| ¹H NMR: Carboxylic Acid Proton (-COOH) | 12.1 ppm | 10-13 ppm |

| ¹³C NMR: Carbonyl Carbon (-COOH) | 178 ppm | 170-185 ppm |

Note: Predicted values are for illustrative purposes. Actual computational predictions require specific calculations and may be scaled to better match experimental results. arxiv.org

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation provides a dynamic view of molecular systems, allowing researchers to observe conformational changes, binding events, and the influence of the solvent environment. nih.govproquest.com

For 5-(Oxiran-2-YL)pentanoic acid, MD simulations would be particularly useful for exploring its interactions with a biological target, such as an enzyme. nih.gov The simulation would begin with the compound placed near the binding site of the protein. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of every atom over a period typically ranging from nanoseconds to microseconds.

This approach can reveal:

The stability of the compound within the binding pocket. researchgate.net

Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the compound-target complex.

The role of water molecules in mediating the binding process. frontiersin.org

Conformational changes in both the compound and the protein upon binding. frontiersin.org

MD simulations can also be used to calculate the binding free energy between the compound and its target, providing a quantitative measure of binding affinity. researchgate.net

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openaccessjournals.comnih.gov This method is fundamental in structure-based drug design for predicting how a small molecule like 5-(Oxiran-2-YL)pentanoic acid might interact with a biological target. ijprajournal.com

The process involves two main steps:

Sampling: The algorithm explores a wide range of possible conformations of the ligand and its orientations within the receptor's binding site. nih.gov

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking them to identify the most likely binding mode. nih.gov

For 5-(Oxiran-2-YL)pentanoic acid, docking studies could be performed against the active site of an enzyme it is hypothesized to inhibit. The results would predict the most stable binding pose and identify crucial interactions. For example, the carboxylic acid group could form hydrogen bonds or salt bridges with basic amino acid residues (like lysine (B10760008) or arginine), while the oxirane ring might interact with other residues in the binding pocket. nih.govmdpi.com These predictions provide a static snapshot of the interaction, which can then be further investigated using more computationally intensive methods like MD simulations. frontiersin.orgacs.org The accuracy of docking can be improved by using an ensemble of receptor conformations, often generated from MD simulations, to account for protein flexibility. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. msu.edu Due to the flexibility of its pentanoic acid chain, 5-(Oxiran-2-YL)pentanoic acid can adopt numerous conformations. Understanding which conformations are energetically favorable is crucial, as the bioactive conformation (the shape the molecule adopts when it binds to a target) is typically a low-energy one.

Computational methods can be used to perform a systematic search of the conformational space. By rotating the single bonds in the aliphatic chain, different conformers are generated, and their relative energies are calculated. This process results in a potential energy surface, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers.

Advanced Analytical Methodologies for Research on 5 Oxiran 2 Yl Pentanoic Acid

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating 5-(Oxiran-2-YL)pentanoic acid from reaction mixtures or biological samples and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. sums.ac.ir It is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds. plantarchives.org

Due to the low volatility and polar nature of the carboxylic acid group, 5-(Oxiran-2-YL)pentanoic acid typically requires a derivatization step before GC-MS analysis. This process converts the carboxylic acid into a more volatile ester, such as a methyl ester (by reaction with diazomethane (B1218177) or methanol (B129727) with an acid catalyst) or a silyl (B83357) ester (e.g., using BSTFA). This derivatization improves the chromatographic peak shape and prevents thermal degradation in the GC injector and column.

Once separated by the GC column, the derivatized compound enters the mass spectrometer. The resulting mass spectrum provides a fingerprint for identification, which can be compared to a spectral library. For quantification, known concentrations of the derivatized compound are analyzed to create a calibration curve, allowing the determination of the compound's concentration in unknown samples. The use of a deuterated internal standard can further improve the accuracy and precision of the quantification. caymanchem.com

High-Performance Liquid Chromatography (HPLC) and Related Techniques (e.g., Ion Exclusion, Ion Exchange)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 5-(Oxiran-2-YL)pentanoic acid due to its high resolution and sensitivity. nih.gov The presence of the polar carboxylic acid group dictates the selection of appropriate HPLC modes for effective separation and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common approach for analyzing organic acids. For a compound like 5-(Oxiran-2-YL)pentanoic acid, a C18 column is typically employed. mdpi.comscispace.com The mobile phase often consists of an acidified aqueous solution mixed with an organic modifier like methanol or acetonitrile (B52724) to ensure the carboxylic acid is in its protonated, less polar form, thereby increasing its retention on the nonpolar stationary phase. mdpi.comscispace.com Detection is frequently achieved using a UV detector, although this may lack specificity, or more advanced detectors like mass spectrometers (LC-MS) for enhanced sensitivity and structural confirmation. nih.gov

Ion-Exclusion Chromatography (IEC): This technique is particularly well-suited for separating aliphatic carboxylic acids from a sample matrix. nih.gov It utilizes a stationary phase, typically a highly sulfonated styrene-divinylbenzene co-polymer resin in its H+ form, to separate analytes based on the principle of Donnan exclusion. nih.govresearchgate.net Ionic species are repelled by the fixed charges on the resin and elute quickly, while neutral, protonated acids like 5-(Oxiran-2-YL)pentanoic acid can partition into the resin beads, leading to their retention and separation. nih.gov The choice of eluent is critical; dilute mineral acids, such as sulfuric acid, are often used. researchgate.net The addition of organic modifiers to the eluent can improve peak shape and reduce retention times for more hydrophobic acids. researchgate.net

Ion-Exchange Chromatography (IEC): In contrast to ion exclusion, ion-exchange chromatography separates molecules based on their net charge. springernature.comnih.gov For 5-(Oxiran-2-YL)pentanoic acid, which is an anion at neutral or basic pH, anion-exchange chromatography is the appropriate method. libretexts.org The stationary phase consists of a solid support with covalently attached positively charged functional groups (e.g., quaternary amines). libretexts.org The negatively charged carboxylate of the analyte electrostatically binds to the stationary phase. Elution is achieved by either changing the pH to neutralize the analyte or, more commonly, by introducing a mobile phase with a high concentration of competing ions (e.g., a salt gradient of NaCl), which displace the analyte from the resin. scispace.com This technique offers high capacity and resolving power for purifying or analyzing ionizable compounds from complex mixtures. springernature.comscispace.com

X-ray Crystallography for Structural Elucidation of Compound-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including how a small molecule like 5-(Oxiran-2-YL)pentanoic acid interacts with its biological target, such as an enzyme. mdpi.com This method provides an electron density map from which the precise binding mode, orientation, and conformational changes in both the compound and the target protein upon binding can be deduced. mdpi.com

To obtain a crystal structure of a compound-target complex, the target protein must first be expressed, purified, and crystallized. nih.gov These crystals are then soaked in a solution containing 5-(Oxiran-2-YL)pentanoic acid, or the compound is co-crystallized with the protein. The epoxide ring of 5-(Oxiran-2-YL)pentanoic acid is a reactive electrophile capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, serine) on a protein target. X-ray diffraction analysis of the resulting complex crystal can unequivocally confirm such a covalent interaction and reveal the specific atom-to-atom contacts.

The structural information gained is invaluable for understanding the mechanism of action. nih.gov For instance, it can identify key hydrogen bonds formed by the carboxylate group and the specific interactions of the pentyl chain within a binding pocket. nih.gov However, obtaining high-quality crystals of protein-ligand complexes suitable for diffraction can be a significant challenge, requiring careful optimization of protein concentration, pH, and crystallization reagents. nih.gov

Advanced Derivatization Strategies for Analytical Purposes

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. greyhoundchrom.com For 5-(Oxiran-2-YL)pentanoic acid, derivatization is employed primarily to enhance volatility for gas chromatography (GC) or to improve detectability in HPLC. libretexts.org

For Gas Chromatography (GC): The carboxylic acid group makes 5-(Oxiran-2-YL)pentanoic acid non-volatile and highly polar, leading to poor peak shape and thermal instability in GC analysis. colostate.edu Common derivatization strategies to overcome this involve converting the carboxylic acid to a less polar, more volatile ester. colostate.edu

Alkylation: This involves forming esters, most commonly methyl esters. Reagents like diazomethane or methanolic solutions of HCl, BF3, or H2SO4 are used for this purpose. researchgate.net

Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a silyl group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) create derivatives that are more volatile and thermally stable. libretexts.orgthermofisher.com

For High-Performance Liquid Chromatography (HPLC): While 5-(Oxiran-2-YL)pentanoic acid can be analyzed directly by HPLC, derivatization is often used to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity. mdpi.com This is especially useful when analyzing trace amounts of the compound.

UV/Visible Detection: Reagents such as phenacyl bromide can be reacted with the carboxylate to form a phenacyl ester, which has a strong UV absorbance. mdpi.com

Fluorescence Detection: For highly sensitive analysis, fluorescent labeling agents are used. Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the carboxylic acid to yield intensely fluorescent derivatives, allowing for detection at very low concentrations. researchgate.netmdpi.com

Mass Spectrometry (MS) Detection: Derivatization can also be used to improve ionization efficiency for LC-MS analysis. nih.govnih.gov Attaching a group with a permanent positive charge can enhance the signal in positive electrospray ionization mode. nih.gov For example, coupling with a reagent like 4-bromo-N-methylbenzylamine not only improves reverse-phase retention but also aids in identification due to the characteristic isotopic pattern of bromine. nih.govnih.gov

Future Research Directions and Perspectives for 5 Oxiran 2 Yl Pentanoic Acid

Exploration of Novel Biocatalytic and Chemoenzymatic Pathways

Future research will likely focus on developing efficient and sustainable methods for the synthesis of 5-(oxiran-2-yl)pentanoic acid and its derivatives using enzymatic and chemoenzymatic strategies. These approaches offer significant advantages over traditional chemical synthesis, including higher selectivity, milder reaction conditions, and reduced environmental impact. researchgate.net

Key research objectives in this area include:

Enzymatic Epoxidation: Investigating the use of enzymes for the direct epoxidation of a suitable unsaturated precursor, such as hept-6-enoic acid. Enzymes like unspecific peroxygenases (UPOs) and various monooxygenases have shown promise for the selective epoxidation of terminal alkenes. nih.gov

Lipase-Mediated Synthesis: A prominent chemoenzymatic route involves the in situ generation of a peracid from the compound's own carboxylic acid group or an external one, catalyzed by a lipase, which then performs the epoxidation. mdpi.comnih.gov Lipases such as immobilized Candida antarctica lipase B (Novozym 435) are highly effective for this type of reaction, often using hydrogen peroxide as a green oxidant. rsc.orgthieme-connect.dersc.org This avoids the need for pre-formed, potentially hazardous peracids like m-CPBA. rsc.org

Hydrolytic and Esterification Reactions: Exploring the use of cutinases and other hydrolases, which naturally act on epoxy fatty acids, to catalyze ring-opening reactions or esterification at the carboxyl group. nih.gov This could lead to the creation of novel functionalized derivatives.

Pathway Engineering: Developing whole-cell biocatalysts by engineering metabolic pathways in microorganisms to produce the target compound from simple feedstocks.

These biocatalytic and chemoenzymatic strategies represent a frontier in the sustainable production of specialized chemical building blocks like 5-(oxiran-2-yl)pentanoic acid.

| Enzyme Class | Potential Application for 5-(Oxiran-2-YL)pentanoic Acid | Precursor/Substrate | Key Advantages |

| Lipases (e.g., CALB) | Chemoenzymatic epoxidation via in situ peracid formation. nih.gov | Hept-6-enoic acid | High stability, reusability (if immobilized), use of green oxidants (H₂O₂). mdpi.com |

| Peroxygenases (UPOs) | Direct enzymatic epoxidation of the terminal double bond. nih.gov | Hept-6-enoic acid | High selectivity for epoxidation, direct use of H₂O₂. |

| Cytochrome P450 Monooxygenases | Direct enzymatic epoxidation. | Hept-6-enoic acid | High catalytic efficiency, often used in whole-cell systems. |

| Cutinases/Esterases | Selective hydrolysis of the epoxide or esterification of the carboxyl group. nih.gov | 5-(Oxiran-2-YL)pentanoic acid | Creating functional derivatives under mild conditions. |

Development of Advanced Probes for Mechanistic Elucidation in Biological Systems

The electrophilic nature of the epoxide ring makes 5-(oxiran-2-yl)pentanoic acid an excellent candidate for development as an advanced chemical probe to study biological systems. Epoxides can act as reactive "warheads" that form stable covalent bonds with nucleophilic amino acid residues (e.g., cysteine, histidine) in proteins. researchgate.netnih.gov This principle is the foundation of activity-based protein profiling (ABPP), a powerful tool for studying enzyme function in complex biological samples. researchgate.net

Future research in this domain should focus on:

Design and Synthesis of Activity-Based Probes (ABPs): Modifying the structure of 5-(oxiran-2-yl)pentanoic acid to create a tripartite probe. This involves incorporating a reporter tag (like a fluorophore or biotin) and potentially a linker, while the epoxide serves as the warhead. chemicalprobes.org

Target Identification: Using these newly designed probes to identify and characterize enzymes that interact with fatty acid epoxides. Potential targets include soluble epoxide hydrolases (sEH), fatty acid synthases, and various transferases or hydrolases involved in lipid metabolism.

Mechanistic Studies: Employing these probes to gain insights into enzyme catalytic mechanisms, ligand-binding interactions, and the role of target enzymes in physiological and pathological processes. The covalent nature of the binding allows for the isolation and identification of target proteins and the specific site of interaction. researchgate.net

The development of such probes would provide invaluable tools for dissecting the roles of epoxy fatty acids and their metabolizing enzymes in cellular signaling and disease. researchgate.net

| Probe Component | Function | Example Implementation for 5-(Oxiran-2-YL)pentanoic Acid |

| Warhead | Forms a covalent bond with the target protein. probes-drugs.org | The terminal epoxide ring . |

| Linker/Scaffold | Provides the structural backbone and recognition elements. | The pentanoic acid chain . |

| Reporter Tag | Enables detection and/or enrichment of the labeled protein. | A fluorophore (e.g., rhodamine) or biotin attached to the carboxylic acid terminus. |

Integration with Systems Biology and Metabolomics Approaches

Understanding the biological significance of 5-(oxiran-2-yl)pentanoic acid requires placing it within the broader context of cellular networks. Systems biology, coupled with advanced analytical techniques like metabolomics and lipidomics, provides the tools to achieve this holistic view. nih.govresearchgate.net Epoxy fatty acids are known to be important signaling molecules, and their levels are tightly regulated. nih.govnih.gov

Future research should aim to:

Metabolic Profiling: Utilize high-resolution mass spectrometry-based platforms (e.g., LC-MS/MS) to develop methods for the sensitive detection and quantification of 5-(oxiran-2-yl)pentanoic acid and its downstream metabolites in biological samples (e.g., plasma, tissues).

Pathway Elucidation: Trace the metabolic fate of the compound within a cell or organism. This includes identifying the enzymes responsible for its formation and degradation, such as cytochrome P450 epoxygenases for synthesis and soluble epoxide hydrolase (sEH) for conversion to the corresponding diol, 7-hydroxy-6-oxoheptanoic acid. nih.govnih.gov

Biomarker Discovery: Investigate correlations between the levels of 5-(oxiran-2-yl)pentanoic acid and its metabolites with specific physiological or disease states. The ratio of the epoxide to its diol metabolite can serve as a functional biomarker for sEH activity.

Network Integration: Integrate quantitative data on this compound into larger systems biology models of lipid signaling and metabolism. researchgate.net This can help to uncover its role in complex processes like inflammation, cell proliferation, and intercellular communication. longdom.org

By applying these "omics" technologies, researchers can move beyond studying the molecule in isolation and begin to understand its function as part of an integrated biological system. acs.org

Green Chemistry Applications in the Synthesis and Transformation of the Compound

The principles of green chemistry offer a framework for developing more sustainable and environmentally benign methods for the synthesis and subsequent transformation of 5-(oxiran-2-yl)pentanoic acid. lsbu.ac.uk Future research should prioritize the development of processes that maximize efficiency and minimize waste and hazard.

Key areas for investigation include:

Sustainable Feedstocks: Exploring synthesis routes that begin from renewable, bio-based starting materials instead of petroleum-derived precursors.

Greener Oxidation Systems: Replacing traditional epoxidation reagents, which generate stoichiometric waste, with cleaner alternatives. This includes catalytic systems that use H₂O₂ (which yields only water as a byproduct) or O₂ as the terminal oxidant. nih.govacs.org Electrochemical synthesis, which uses water as the oxygen source and can generate hydrogen as a valuable byproduct, is another promising avenue. acs.org

Benign Catalysts and Solvents: Developing and employing non-toxic, recyclable catalysts, such as polymer-supported or iron-based catalysts, to facilitate reactions like epoxide ring-opening. rsc.orgresearchgate.netrsc.org The use of safer solvents or solvent-free conditions is also a critical goal. researchgate.net

Carbon Dioxide Utilization: Investigating the reaction of 5-(oxiran-2-yl)pentanoic acid with carbon dioxide (CO₂), a renewable C1 feedstock. This reaction, often catalyzed, can convert the epoxide into a cyclic carbonate, providing a pathway to new, value-added chemical derivatives and contributing to carbon capture and utilization strategies. rsc.orgrug.nl

Adopting these green chemistry principles will be essential for ensuring that the future production and use of 5-(oxiran-2-yl)pentanoic acid and related compounds are economically and environmentally sustainable.

| Green Chemistry Principle | Application in Synthesis/Transformation of 5-(Oxiran-2-YL)pentanoic Acid |

| Prevent Waste | Use of catalytic methods (biocatalytic or chemical) instead of stoichiometric reagents. lsbu.ac.uk |

| Atom Economy | Designing reactions, such as the cycloaddition of CO₂, that incorporate all starting materials into the final product. rug.nl |

| Less Hazardous Synthesis | Replacing hazardous peracids with H₂O₂ or O₂ in combination with a catalyst. acs.org |

| Use of Renewable Feedstocks | Developing synthesis routes from bio-based precursors. |

| Catalysis | Employing highly efficient and recyclable catalysts like enzymes or supported metal complexes. rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Oxiran-2-YL)pentanoic acid, and how can epoxide stability be maintained during synthesis?

- Methodological Answer : Synthesis typically involves epoxidation of a precursor alkene using peracids (e.g., mCPBA) under controlled conditions. For example, analogous epoxide syntheses (e.g., ethyl 2-[5-(4-iodophenyl)-pentyl]oxirane-2-carboxylate) employ alkyl bromide intermediates converted via nucleophilic substitution or oxidation . Challenges include avoiding ring-opening reactions by moisture or nucleophiles; anhydrous conditions and low temperatures are critical. Post-synthesis, purity is confirmed via NMR (e.g., monitoring δ 3.0–4.0 ppm for epoxide protons) and mass spectrometry .

Q. Which analytical techniques are optimal for characterizing the epoxide moiety in 5-(Oxiran-2-YL)pentanoic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies epoxide protons (δ 3.5–4.5 ppm) and coupling patterns. ¹³C NMR confirms the oxirane carbons (δ 45–60 ppm) .

- IR Spectroscopy : Epoxide C-O-C stretching vibrations appear at ~1250 cm⁻¹ .

- X-ray Crystallography : Resolves spatial configuration of the oxirane ring, critical for stereochemical studies .

Q. What are the recommended storage conditions to prevent degradation of 5-(Oxiran-2-YL)pentanoic acid?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Desiccants (e.g., silica gel) mitigate hydrolysis. Stability tests via periodic HPLC analysis (C18 columns, UV detection at 210–220 nm) monitor degradation products like diols from ring-opening .

Advanced Research Questions

Q. How do computational methods (e.g., TDDFT) predict the reactivity of 5-(Oxiran-2-YL)pentanoic acid with oxidizing radicals?

- Methodological Answer : Time-dependent density functional theory (TDDFT) at the M05-2X/6-311+G(d,p)/SMD level calculates transient species (e.g., radical adducts) and their λmax values. For analogous selenopentanoic acids, TDDFT confirmed dimer anion formation (4Se–Se bonds) during •OH radical reactions, validated by experimental UV-Vis spectra . Apply similar workflows to model epoxide ring-opening pathways under oxidative stress.

Q. What decomposition pathways occur for 5-(Oxiran-2-YL)pentanoic acid under acidic/thermal conditions, and how are these products identified?

- Methodological Answer : Acidic hydrolysis yields 5-(2,3-dihydroxypentyl)pentanoic acid via nucleophilic attack on the epoxide. Thermal decomposition (TGA/DSC analysis) may produce CO, CO₂, or aldehydes. GC-MS with EI ionization identifies volatile fragments, while LC-MS detects non-volatile diols. Compare with reference spectra from analogous epoxide degradants .

Q. How does the oxirane ring influence the electrochemical behavior of 5-(Oxiran-2-YL)pentanoic acid?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) reveals redox peaks corresponding to epoxide ring-opening or carboxylate group oxidation. For lipoic acid derivatives, a two-electron oxidation process was observed via controlled potential electrolysis, forming disulfides or sulfoxides . Similar setups can map redox potentials and reaction mechanisms for the target compound.

Key Research Findings

- Synthetic Feasibility : Epoxidation of alkenes remains the primary route, but regioselectivity requires optimization (e.g., Sharpless asymmetric epoxidation for chiral centers) .

- Computational Insights : TDDFT predicts dominant s-type dimer anions during •OH radical reactions, aligning with experimental transient absorption spectra .

- Handling Protocols : Anhydrous conditions and inert storage are critical to mitigate hydrolysis, as seen in analogous reactive esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.